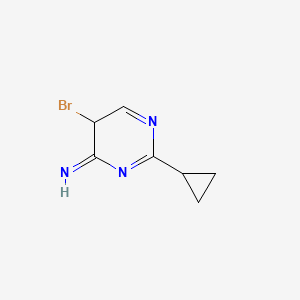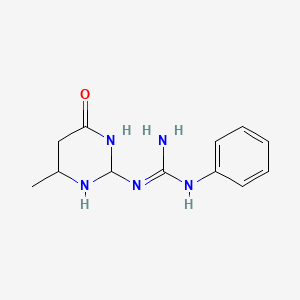![molecular formula C10H14N2Na2O8Zn B12347944 disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc](/img/structure/B12347944.png)
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc is a complex compound that belongs to the class of chelating agents. Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively “sequestering” the metal ion and preventing it from participating in unwanted chemical reactions. This compound is particularly notable for its ability to bind zinc ions, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with zinc salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired chelate complex. The reaction can be represented as follows:
EDTA+Zn2+→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc primarily undergoes complexation reactions. These reactions involve the formation of stable complexes with metal ions, effectively sequestering the metal ions and preventing them from participating in other chemical reactions.
Common Reagents and Conditions
The common reagents used in these reactions include various metal salts (e.g., zinc chloride, zinc sulfate) and EDTA. The reactions are typically carried out in aqueous solutions, and the pH is adjusted to optimize the formation of the desired complexes.
Major Products
The major products of these reactions are stable metal chelate complexes. For example, the reaction of EDTA with zinc chloride produces this compound as the primary product.
Scientific Research Applications
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in various analytical techniques, including titrations and chromatography, to sequester metal ions and improve the accuracy of measurements.
Biology: In biological research, it is used to study the role of zinc ions in various biochemical processes. It is also used in cell culture media to control the availability of zinc ions.
Medicine: The compound is used in medical research to investigate the role of zinc in various physiological and pathological processes. It is also used in the formulation of certain pharmaceuticals.
Industry: In industrial applications, it is used in water treatment processes to remove heavy metal ions and prevent scaling and corrosion in pipelines and equipment.
Mechanism of Action
The mechanism of action of disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc involves the formation of stable chelate complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing them from participating in other chemical reactions. The molecular targets of this compound are primarily metal ions, and the pathways involved include the formation of stable chelate complexes.
Comparison with Similar Compounds
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc is similar to other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). it is unique in its ability to specifically bind zinc ions with high affinity. This makes it particularly useful in applications where selective binding of zinc is required.
List of Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA)
- Nitrilotriacetic acid (NTA)
Properties
Molecular Formula |
C10H14N2Na2O8Zn |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc |
InChI |
InChI=1S/C10H16N2O8.2Na.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;/p-2 |
InChI Key |
ZZAWJUZDNQYIPJ-UHFFFAOYSA-L |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


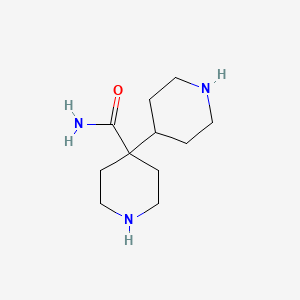
![(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one](/img/structure/B12347875.png)


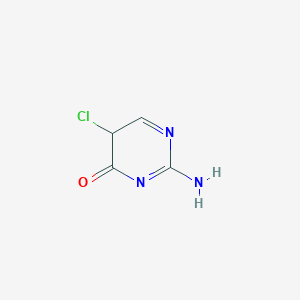
![N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12347908.png)
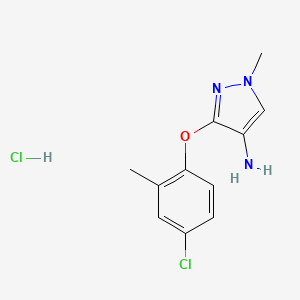
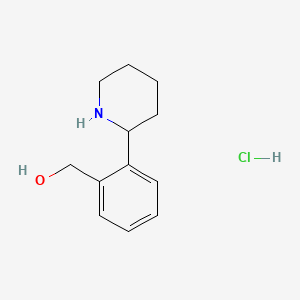
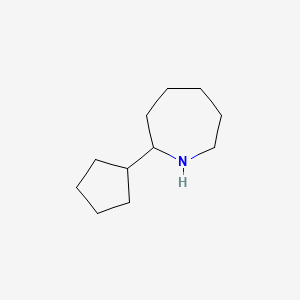


![3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12347932.png)
